Cicloprolol - 63659-12-1

Cicloprolol

Catalog Number: EVT-404799
CAS Number: 63659-12-1
Molecular Formula: C18H29NO4
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cicloprolol is an aromatic ether.
Source and Classification

Cicloprolol is synthesized from 4-benzyloxyphenol through various chemical reactions that form its unique structure. It belongs to the class of beta-adrenergic antagonists, specifically targeting beta-1 adrenergic receptors. This classification is crucial for its application in cardiovascular therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of cicloprolol involves several steps:

  1. Starting Material: The synthesis begins with 4-benzyloxyphenol.
  2. Formation of Cyclopropylmethoxy Group: This step typically requires specific reagents and conditions to facilitate the cyclopropanation reaction.
  3. Attachment of Isopropylamino Group: The final step involves introducing the isopropylamino moiety to complete the structure of cicloprolol.

The synthesis process often employs organic solvents and catalysts, with reaction conditions varying from room temperature to elevated temperatures depending on the specific reactions being conducted .

Molecular Structure Analysis

Structure and Data

Cicloprolol has a complex molecular structure characterized by the following:

  • Molecular Formula: C18H29NO4
  • Canonical SMILES: CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O
  • InChI Key: JNDJPKHYZWRRIS-UHFFFAOYSA-N

The structure features a cyclopropyl group, which is integral to its pharmacological activity, and a phenolic component that contributes to its interaction with beta-adrenergic receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Cicloprolol undergoes several important chemical reactions:

  1. Oxidation: Can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can be executed using lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions occur at the phenoxy group, often using reagents like sodium hydroxide or potassium tert-butoxide.

These reactions are crucial for understanding cicloprolol's behavior in various chemical environments and can lead to the formation of different derivatives that may have distinct pharmacological properties .

Mechanism of Action

Process and Data

Cicloprolol acts primarily by blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate and contractility. This mechanism reduces myocardial oxygen demand and helps manage conditions like hypertension and heart failure. Additionally, its partial agonist activity allows it to provide some level of sympathetic stimulation without causing excessive cardiovascular stress .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cicloprolol possesses several notable physical and chemical properties:

  • Melting Point: Specific melting point data is not widely reported but can be derived from experimental studies.
  • Solubility: Cicloprolol is soluble in organic solvents, which is essential for its synthesis and application in biological systems.
  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to prevent degradation.

These properties are significant for both its therapeutic applications and its handling in laboratory settings .

Applications

Scientific Uses

Cicloprolol has been primarily studied in the context of cardiovascular diseases due to its selective action on beta-1 adrenergic receptors. Its applications include:

  • Research on Heart Failure: Investigating its effects on myocardial function.
  • Hypertension Management: Exploring its efficacy in lowering blood pressure.
  • Pharmacodynamics Studies: Understanding how cicloprolol interacts within biological systems compared to other beta-blockers.

Although not widely used industrially, cicloprolol serves as a valuable model compound for studying beta-blocker behavior in various chemical environments .

Introduction to Cicloprolol

Historical Development of β-Adrenergic Receptor Antagonists

The foundation for beta-blocker development was laid by Raymond Ahlquist's 1948 proposal of alpha and beta adrenergic receptor subtypes. This theoretical framework enabled James Black's systematic quest for adrenergic antagonists in the late 1950s. Black's work at ICI Pharmaceuticals yielded pronethalol (1962), the first clinically trialed beta-blocker, withdrawn due to carcinogenicity concerns in animals. This was followed by propranolol (1964), the prototypical non-selective beta-1/beta-2 antagonist devoid of intrinsic sympathomimetic activity (ISA) that became the therapeutic cornerstone for angina, arrhythmias, and hypertension [1] [6] [8].

The 1967 discovery by Lands et al. of beta-receptor heterogeneity (β1-cardiac, β2-vascular/bronchial) catalyzed the development of cardioselective antagonists. Practolol, the first β1-selective agent (1970), demonstrated reduced bronchoconstriction risk but was withdrawn due to oculomucocutaneous syndrome. This spurred safer cardioselective alternatives: metoprolol, atenolol, and bisoprolol [1] [4] [8]. Concurrently, compounds like pindolol and oxprenolol, exhibiting partial agonist activity (ISA), were synthesized. These agents demonstrated reduced bradycardia and lipid modulation but faced limitations in severe ischemic conditions due to myocardial stimulation potential [1] [6]. Cicloprolol emerged in this era as an agent designed to integrate cardioselectivity with moderate ISA [3] [4].

Table 1: Key Milestones in Beta-Blocker Development Leading to Cicloprolol

Time PeriodDevelopment PhasePrototype AgentsPharmacological Features
1948Receptor Subtype TheoryN/AAhlquist proposes α/β adrenergic receptor classes
1958-19641st Generation (Non-selective)Pronethalol, PropranololNon-selective β1/β2 blockade, no ISA
1967-1970s2nd Generation (Cardioselective)Practolol, Metoprolol, AtenololRelative β1-selectivity, reduced bronchospasm risk
1970s-1980sAgents with ISAPindolol, OxprenololPartial agonist activity, reduced resting bradycardia
1980sBridging AgentsCicloprolol, CeliprololModerate β1-selectivity + ISA
1980s-1990s3rd Generation (Vasodilating)Carvedilol, Nebivololβ-blockade + α1-blockade (Carvedilol) or NO release (Nebivolol)

Cicloprolol’s Position in Beta-Blocker Pharmacological Classification

Cicloprolol belongs to the pharmacological class of beta-1 adrenergic receptor antagonists with partial agonist activity (ISA). Its classification stems from two defining characteristics:

  • Moderate Beta-1 Selectivity: Cicloprolol exhibits higher affinity for β1-adrenergic receptors (predominant in cardiac tissue) than for β2-receptors (located in bronchial and vascular smooth muscle). This selectivity is dose-dependent, diminishing at higher concentrations where β2-blockade becomes significant. This contrasts with non-selective agents like propranolol or pindolol (blocking β1 and β2 equally) and aligns it more closely with metoprolol or atenolol, though with potentially less pronounced selectivity [1] [6] [9].
  • Significant Intrinsic Sympathomimetic Activity (ISA): Cicloprolol acts as a partial agonist at β1-adrenergic receptors. Unlike pure antagonists (e.g., propranolol, atenolol), which only block catecholamine effects, partial agonists stimulate the receptor to a submaximal degree while simultaneously preventing full agonists (epinephrine, norepinephrine) from binding and exerting their full effect. This results in less pronounced reductions in resting heart rate and cardiac output compared to antagonists lacking ISA [1] [3] [6].

Table 2: Classification of Cicloprolol Relative to Key Beta-Blockers

Pharmacological ClassPrototype Agentsβ1-SelectivityISAKey Clinical Implications
1st Gen: Non-selective, no ISAPropranolol, Timolol, NadololNoneNoneHighest bronchospasm risk; Lipid changes; Resting bradycardia
1st Gen: Non-selective, with ISAPindolol, OxprenololNoneHighLess resting bradycardia; Less lipid disturbance; Caution in ischemia
2nd Gen: β1-Selective, no ISAAtenolol, Metoprolol, BisoprololHighNoneReduced bronchospasm risk; Resting bradycardia
2nd Gen: β1-Selective, with ISACicloprolol, Acebutolol, CarteololModerateModerate/HighReduced resting bradycardia; Potential vasodilation (Cicloprolol FBF effect)
3rd Gen: Non-selective + VasodilationCarvedilol (α1-block), Nebivolol (NO)None/LowNone/LowAdditional afterload reduction; Potential benefits in heart failure

Cicloprolol's unique profile positions it as a second-generation beta-blocker with moderate β1-selectivity and significant ISA, distinct from both traditional cardioselective antagonists without ISA and non-selective agents with high ISA like pindolol. Evidence suggests it may also possess mild β2-partial agonism, contributing to observed increases in forearm blood flow and finger tremor [3].

Rationale for Cicloprolol’s Design: Bridging Selectivity and Intrinsic Activity

The development of Cicloprolol was driven by the aim to overcome limitations inherent in earlier beta-blockers while preserving therapeutic efficacy:

  • Mitigating Resting Bradycardia and Cardiac Depression: Pure beta-antagonists (lacking ISA) significantly reduce resting heart rate and cardiac output. While beneficial in angina or hypertension, this can be problematic in patients with borderline heart rates or conduction issues. Agents like pindolol demonstrated that ISA could attenuate excessive bradycardia. Cicloprolol was designed to provide sufficient antagonism to block pathological sympathetic overdrive (e.g., during exercise or stress) while providing mild background stimulation at rest, thus maintaining a more physiological basal cardiac function [1] [3]. Clinical studies confirmed this: Cicloprolol administration (25mg, 50mg, 100mg) increased resting supine heart rate and systolic blood pressure compared to placebo or the pure antagonist atenolol, while effectively blunting exercise-induced tachycardia [3].
  • Balancing Peripheral Effects: Non-selective beta-blockade, particularly without ISA, can cause problematic peripheral vasoconstriction (unopposed α-action) and bronchoconstriction (β2-blockade). While β1-selectivity reduces bronchoconstriction risk, peripheral vasoconstriction can still occur by blocking β2-mediated vasodilation. Cicloprolol's partial agonism at vascular β2-receptors was a hypothesized benefit. Studies demonstrated Cicloprolol increased forearm blood flow and induced mild finger tremor (a β2-mediated response), indicating functional β2-agonist effects in the periphery. This suggested potential for reduced peripheral vascular resistance compared to pure antagonists [3] [4].
  • Metabolic Considerations: Beta-blockers without ISA, particularly non-selective ones, can adversely affect lipid profiles (increased triglycerides, decreased HDL) and mask hypoglycemia symptoms. ISA has been associated with less pronounced or even favorable effects on lipids. Cicloprolol's profile was anticipated to offer metabolic neutrality or benefit, though specific lipid data in the provided sources is limited. Its β1-selectivity would theoretically preserve β2-mediated glycogenolysis and glucagon release during hypoglycemia better than non-selective agents [1] [6].
  • Potential Advantages in Evolving Indications: By the 1980s, the detrimental effects of chronic catecholamine excess in heart failure (HF) were recognized, but pure beta-blockade risked acute decompensation. The concept of sympatholysis without profound acute suppression gained traction. While not initially developed for HF, Cicloprolol's ISA profile embodied the principle of dampening rather than obliterating sympathetic tone, potentially offering a smoother hemodynamic transition. Later third-generation vasodilating beta-blockers (carvedilol, nebivolol) addressed afterload reduction via different mechanisms (α-blockade, NO), but Cicloprolol's potential β2-mediated vasodilation represented an earlier approach to this need [4] [8].

Table 3: Cicloprolol's Receptor Interaction Profile from Clinical Studies

Physiological ParameterResponse to CicloprololImplied Receptor ActivityComparison to Reference Agents
Exercise TachycardiaDose-dependent reduction (≥2.5mg)β1-Adrenergic Receptor AntagonismSimilar blockade to Atenolol at equivalent β1-blocking doses
Resting Supine Heart RateIncreaseβ1-Adrenergic Receptor Partial Agonism (ISA)Contrasts with decrease by Atenolol; Similar to Pindolol
Systolic Blood Pressure (Rest)Increaseβ1-Adrenergic Receptor Partial Agonism (ISA)Contrasts with decrease/neutrality of full antagonists
Forearm Blood FlowIncreaseβ2-Adrenergic Receptor Partial AgonismSimilar to Salbutamol (β2-agonist) direction, weaker magnitude
Finger TremorIncreaseβ2-Adrenergic Receptor Partial AgonismSimilar to Salbutamol (β2-agonist) direction, weaker magnitude
Sleeping Heart RateDose-dependent increase (up to 200mg)β1-Adrenergic Receptor Partial Agonism (ISA)Contrasts with decrease by full antagonists during low sympathetic tone

Properties

CAS Number

63659-12-1

Product Name

Cicloprolol

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3

InChI Key

JNDJPKHYZWRRIS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O

Synonyms

cicloprolol
cicloprolol hydrochloride

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.